1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Furan-2-yl Pyridine Moiety: This involves the coupling of furan and pyridine derivatives, often using palladium-catalyzed cross-coupling reactions.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic components can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan moiety, potentially altering its bioactivity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-thienyl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which might affect its chemical properties.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both benzo[d][1,3]dioxole and furan-2-yl pyridine moieties, which confer distinct chemical and biological properties. This combination of structural features might result in unique interactions with biological targets and specific applications in various fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-13-5-6-14-16(9-13)25-11-24-14)20-10-12-3-1-7-19-17(12)15-4-2-8-23-15/h1-9H,10-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZKDUMGHOOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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